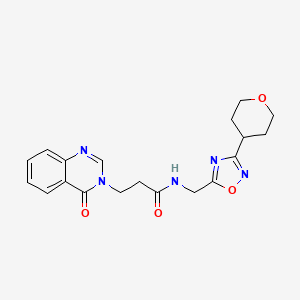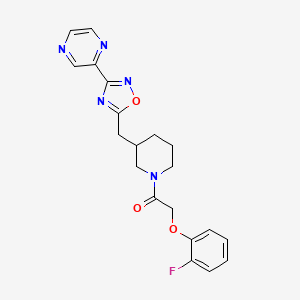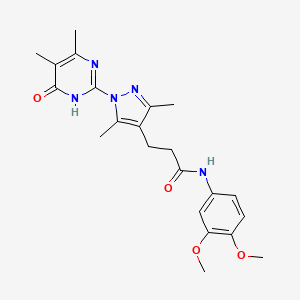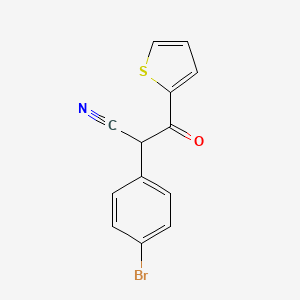
3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a complex organic compound that captures the interest of researchers due to its unique structure and potential applications in various fields. It is known for its role in medicinal chemistry, particularly for its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of 3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide involves multiple synthetic steps. The synthesis typically begins with the construction of the quinazolinone core, followed by the introduction of the oxadiazole moiety and subsequent coupling with the propanamide chain. Reagents such as acyl chlorides, hydrazines, and various catalysts are commonly used under controlled conditions to achieve the desired product.
Industrial Production Methods: : Industrial production of this compound may involve the use of continuous flow reactors to enhance yield and efficiency. Techniques such as high-pressure liquid chromatography (HPLC) are employed to purify the final product.
化学反応の分析
Types of Reactions: : 3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reactions are typically carried out under inert atmospheres and at specific temperature ranges to ensure selectivity.
Major Products: : The major products of these reactions depend on the conditions applied. For example, oxidation might yield quinazoline derivatives, while reduction could lead to the formation of amino alcohols or other reduced species.
科学的研究の応用
The compound finds applications in multiple research domains:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, offering pathways for creating libraries of compounds for screening in drug discovery.
Biology: : Researchers are investigating its potential as an inhibitor for various enzymes and biological pathways, which could be pivotal in treating diseases.
Medicine: : Preliminary studies suggest its efficacy in treating conditions like cancer, due to its ability to interfere with cellular proliferation mechanisms.
作用機序
Mechanism: : The mechanism of action for 3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide primarily involves the inhibition of specific enzymes or signaling pathways. This inhibition can prevent the progression of various diseases by targeting the molecular structures involved in disease mechanisms.
Molecular Targets and Pathways: : Specific targets might include kinases, proteases, or other enzymes critical for disease progression. The exact pathways are still under investigation, but the compound's interaction with these targets shows promising therapeutic potential.
類似化合物との比較
Uniqueness: : Compared to similar compounds, 3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide features a unique combination of the quinazolinone and oxadiazole rings, offering distinctive chemical properties.
List of Similar Compounds
4-oxoquinazoline derivatives
1,2,4-oxadiazole compounds
Other quinazolinone-based molecules with therapeutic potential.
Its unique structure provides advantages in binding affinity and selectivity towards specific biological targets, making it a compound of significant interest for further development.
That's a deep dive for you! Curious about something else specific within any of these sections?
特性
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-16(5-8-24-12-21-15-4-2-1-3-14(15)19(24)26)20-11-17-22-18(23-28-17)13-6-9-27-10-7-13/h1-4,12-13H,5-11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLZCEVYJLWXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2749442.png)
![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2749443.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2749446.png)




![N-cycloheptyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2749451.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2749460.png)
![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749462.png)
